Cep 8983

P-glycoprotein Multidrug resistance PARP inhibitor

CEP 8983 is the active metabolite of CEP-9722, differentiated from other PARP inhibitors by its non-P-gp substrate status, ensuring retained activity in multidrug-resistant models. Its unique safety profile, which does not potentiate chemotherapy-induced myelotoxicity, makes it the preferred choice for combination studies with DNA-damaging agents, avoiding confounding artifacts seen with alternatives like olaparib. This compound is validated for in vitro and in vivo models of glioblastoma, colon carcinoma, and CLL.

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
CAS No. 374071-46-2
Cat. No. B1668385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCep 8983
CAS374071-46-2
SynonymsCEP-8983;  CEP 8983;  CEP8983;  CK-102;  CK102;  CK 102.
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O
InChIInChI=1S/C18H14N2O3/c1-23-11-7-3-6-10-13(11)14-15-12(17(21)20-18(15)22)8-4-2-5-9(8)16(14)19-10/h3,6-7,19H,2,4-5H2,1H3,(H,20,21,22)
InChIKeyBWVHYDYUKQEFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CEP 8983 (CAS 374071-46-2) – PARP1/2 Inhibitor for Chemosensitization Research


CEP 8983 is a small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, exhibiting IC50 values of 20 nM for PARP-1 and 6 nM for PARP-2 [1]. Structurally, it is an 11-methoxy-4,5,6,7-tetrahydro-1H-cyclopenta[a]pyrrolo[3,4-c]carbazole-1,3(2H)-dione derivative developed by Cephalon as a chemosensitizing agent [2]. Unlike many PARP inhibitors that are administered directly, CEP 8983 is the active metabolite of the orally bioavailable prodrug CEP-9722 [3]. The compound has been evaluated in multiple chemoresistant tumor models, including glioblastoma, colon carcinoma, rhabdomyosarcoma, neuroblastoma, and urothelial carcinoma [4].

Why CEP 8983 Cannot Be Directly Replaced by Olaparib, Veliparib, or Other PARP Inhibitors in Chemosensitization Protocols


PARP inhibitors are not functionally interchangeable due to marked differences in P-glycoprotein (P-gp) substrate status, myelotoxicity profiles, and potency against PARP-1 versus PARP-2 [1]. While olaparib is a confirmed P-gp substrate, rendering it susceptible to efflux-mediated resistance in P-gp-overexpressing tumors, CEP 8983 and veliparib are not P-gp substrates and retain activity in multidrug-resistant models [2]. Furthermore, unlike several clinical-stage PARP inhibitors that potentiate chemotherapy-induced myelotoxicity, CEP 8983 has been explicitly demonstrated not to exacerbate bone marrow toxicity when co-administered with DNA-damaging agents [3]. These pharmacologic distinctions carry direct implications for experimental design: substitution with an alternative PARP inhibitor in a combination chemotherapy study may yield confounding results due to differential tumor penetration, efflux susceptibility, or hematopoietic toxicity [4].

Quantitative Differentiation of CEP 8983: Head-to-Head and Cross-Study Comparative Evidence


CEP 8983 Is Not a P-gp Substrate, Unlike Olaparib, Enabling Activity in Multidrug-Resistant Models

In two P-gp-overexpressing drug-resistant cell models (IGROVCDDP ovarian cancer and KB-8-5-11 cervical cancer), CEP 8983 retained full cytotoxic activity, whereas olaparib exhibited marked resistance that was reversible with P-gp inhibitors elacridar, zosuquidar, and valspodar [1]. Veliparib similarly showed no P-gp-mediated resistance [2].

P-glycoprotein Multidrug resistance PARP inhibitor

CEP 8983 Does Not Potentiate Chemotherapy-Induced Myelotoxicity, a Key Differentiator from Other PARP Inhibitors

In a granulocyte-macrophage colony-forming unit (CFU-GM) assay, coincubation of CEP 8983 with temozolomide or topotecan did not potentiate chemotherapy-associated myelotoxicity [1]. This contrasts with clinical observations for several other PARP inhibitors where myelosuppression is a dose-limiting toxicity [2].

Myelotoxicity Hematopoietic toxicity Combination chemotherapy

CEP 8983 Prodrug CEP-9722 Enhances In Vivo Tumor Growth Inhibition in Combination with Temozolomide or Irinotecan

In RG2 glioblastoma xenografts, CEP-9722 (136 mg/kg) administered with temozolomide (68 mg/kg for 5 days) inhibited tumor growth by 60% compared with temozolomide monotherapy [1]. In HT29 colon carcinoma xenografts, the same CEP-9722 dose combined with irinotecan (10 mg/kg for 5 days) inhibited tumor growth by 80% compared with irinotecan monotherapy [2]. CEP-9722 also exhibited 'stand alone' antitumor efficacy in these models [3].

Xenograft Tumor growth inhibition Combination therapy

CEP 8983 Synergizes with Bendamustine in Chronic Lymphocytic Leukemia (CLL) Cells Across Cytogenetic Subgroups

In primary CLL samples, CEP 8983 displayed single-agent cytotoxicity and demonstrated synergistic cytotoxicity when combined with bendamustine in the majority of samples [1]. This synergy was consistent across cytogenetic subgroups, including 17p-deleted and previously treated patients [2].

Chronic lymphocytic leukemia Synergy Bendamustine

Recommended Research and Preclinical Application Scenarios for CEP 8983


Combination Chemotherapy Studies in P-gp-Overexpressing or Multidrug-Resistant Tumor Models

CEP 8983 is particularly suited for in vitro and in vivo studies involving P-gp-mediated multidrug resistance, as it is not a P-gp substrate and retains activity in P-gp-overexpressing cell lines [1]. This contrasts with olaparib, which is effluxed by P-gp. Researchers evaluating PARP inhibitor combinations in ovarian, cervical, or other cancers with documented P-gp expression should prioritize CEP 8983 to avoid confounding resistance artifacts [2].

In Vivo Chemosensitization Studies with Temozolomide or Irinotecan

The prodrug CEP-9722 (which generates CEP 8983 in vivo) has demonstrated robust chemosensitization in glioblastoma (RG2) and colon carcinoma (HT29) xenografts, achieving 60% and 80% tumor growth inhibition, respectively, when combined with temozolomide or irinotecan [3]. These well-characterized models and dosing regimens provide a validated framework for researchers investigating PARP inhibitor-mediated sensitization to alkylating agents or topoisomerase I inhibitors [4].

Hematologic Malignancy Research, Particularly CLL Combination Strategies

CEP 8983 has demonstrated single-agent activity and synergy with bendamustine in primary CLL samples, including high-risk cytogenetic subgroups (e.g., 17p deletion) [5]. This supports its use in preclinical studies of PARP inhibition in chronic lymphocytic leukemia and potentially other B-cell malignancies, especially where DNA-damaging agents are employed [6].

Studies Requiring Minimized Myelotoxicity in Combination Regimens

In granulocyte-macrophage colony-forming unit assays, CEP 8983 did not potentiate the myelotoxicity of temozolomide or topotecan [7]. This property makes CEP 8983 an attractive candidate for combination chemotherapy protocols where preservation of hematopoietic function is a critical endpoint, distinguishing it from other PARP inhibitors associated with dose-limiting myelosuppression [8].

Quote Request

Request a Quote for Cep 8983

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.